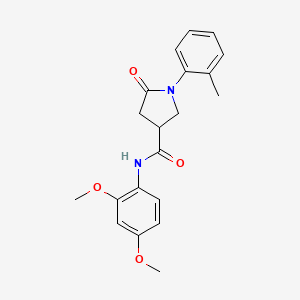![molecular formula C17H24ClN3O2 B4424858 N-(4-chloro-3-{[3-(diethylamino)pyrrolidin-1-yl]carbonyl}phenyl)acetamide](/img/structure/B4424858.png)
N-(4-chloro-3-{[3-(diethylamino)pyrrolidin-1-yl]carbonyl}phenyl)acetamide
説明
N-(4-chloro-3-{[3-(diethylamino)pyrrolidin-1-yl]carbonyl}phenyl)acetamide, also known as CEP-33779, is a small molecule inhibitor of the transcription factor nuclear factor kappa B (NF-κB). NF-κB is a key regulator of inflammation and immune response, and aberrant activation of NF-κB has been implicated in a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases. CEP-33779 has shown promise as a potential therapeutic agent for these diseases, and research on its synthesis, mechanism of action, and physiological effects is ongoing.
作用機序
N-(4-chloro-3-{[3-(diethylamino)pyrrolidin-1-yl]carbonyl}phenyl)acetamide inhibits NF-κB activity by binding to the IKKβ kinase subunit, which is required for the activation of NF-κB. This prevents the phosphorylation and degradation of the inhibitor of κB (IκB), which normally allows NF-κB to translocate to the nucleus and activate target genes. By inhibiting NF-κB, this compound reduces the production of pro-inflammatory cytokines and chemokines, and induces apoptosis in some cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on NF-κB activity, this compound has been shown to have other biochemical and physiological effects. For example, it has been reported to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. This compound has also been shown to inhibit the growth of some cancer cell lines in vitro and in vivo, and to reduce the severity of inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis.
実験室実験の利点と制限
One advantage of N-(4-chloro-3-{[3-(diethylamino)pyrrolidin-1-yl]carbonyl}phenyl)acetamide as a research tool is its specificity for NF-κB inhibition, which allows for the study of the role of NF-κB in various biological processes. However, its potency and specificity may vary depending on the cell type and experimental conditions used, and its effects on other signaling pathways may complicate interpretation of results. Additionally, its low solubility in water may limit its use in some experimental systems.
将来の方向性
Further research is needed to fully understand the potential therapeutic applications of N-(4-chloro-3-{[3-(diethylamino)pyrrolidin-1-yl]carbonyl}phenyl)acetamide and its mechanism of action. Potential future directions include the development of more potent and specific inhibitors of NF-κB, the investigation of this compound's effects on other signaling pathways and cellular processes, and the evaluation of its efficacy in clinical trials for various diseases. Additionally, the development of more efficient synthesis methods and improved formulation strategies may increase the utility of this compound as a research tool and potential therapeutic agent.
科学的研究の応用
N-(4-chloro-3-{[3-(diethylamino)pyrrolidin-1-yl]carbonyl}phenyl)acetamide has been studied extensively in preclinical models of cancer, autoimmune disorders, and inflammatory diseases. In vitro and in vivo studies have demonstrated its ability to inhibit NF-κB activity and downstream pro-inflammatory cytokine production, as well as to induce apoptosis in cancer cells. Clinical trials of this compound as a therapeutic agent are ongoing, with promising results reported in some studies.
特性
IUPAC Name |
N-[4-chloro-3-[3-(diethylamino)pyrrolidine-1-carbonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O2/c1-4-20(5-2)14-8-9-21(11-14)17(23)15-10-13(19-12(3)22)6-7-16(15)18/h6-7,10,14H,4-5,8-9,11H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPQEJARINYKOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CCN(C1)C(=O)C2=C(C=CC(=C2)NC(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-N-methyl-2-[2-(4-morpholinyl)-2-oxoethoxy]-N-phenylbenzenesulfonamide](/img/structure/B4424783.png)
![5-isopropyl-3-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4424802.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4424803.png)
![2-(5-{4-[(2-methyl-2-propen-1-yl)oxy]phenyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B4424815.png)
![1-[(4-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)prolinamide](/img/structure/B4424823.png)

![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-propoxybenzamide](/img/structure/B4424852.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4424862.png)
![benzyl [1-(4-isopropoxybenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4424864.png)

![5-bromo-N-[2-(4-pyridinyl)ethyl]-2-furamide](/img/structure/B4424872.png)
![1-[7-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4424874.png)
![3-{5-[(4-bromobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B4424882.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B4424887.png)